3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid

Process chemistry Scalable synthesis Industrial pharmaceutical intermediate

3‑Oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 55243‑17‑9) is a partially saturated, bicyclic heterocycle that belongs to the class of imidazo[1,5‑a]pyridine‑1‑carboxylic acids. Its molecular formula is C₈H₁₀N₂O₃ (molecular weight 182.18 g/mol).

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 55243-17-9
Cat. No. B3144494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid
CAS55243-17-9
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(NC2=O)C(=O)O)C1
InChIInChI=1S/C8H10N2O3/c11-7(12)6-5-3-1-2-4-10(5)8(13)9-6/h1-4H2,(H,9,13)(H,11,12)
InChIKeyWQDGNPHAMHPJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic Acid (CAS 55243‑17‑9): Procurement‑Grade Characterization


3‑Oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid (CAS 55243‑17‑9) is a partially saturated, bicyclic heterocycle that belongs to the class of imidazo[1,5‑a]pyridine‑1‑carboxylic acids . Its molecular formula is C₈H₁₀N₂O₃ (molecular weight 182.18 g/mol) [1]. The compound features a hexahydro (3‑oxo) core that distinguishes it from the fully aromatic or 2,3‑dihydro analogs, and is primarily supplied as a pharmaceutical intermediate with a certified purity of ≥98 % .

Why Imidazo[1,5‑a]pyridine Analogs Cannot Simply Replace 3‑Oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic Acid


Generic substitution of 3‑oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid with other imidazo[1,5‑a]pyridine‑1‑carboxylic acid derivatives is precluded by three critical structural features: (i) the hexahydro saturation of the pyridine ring, which eliminates the planarity and conjugation present in the fully aromatic or 2,3‑dihydro analogs [1]; (ii) the free carboxylic acid moiety at the 1‑position, which directly governs solubility, salt‑forming capability, and conjugation chemistry [2]; and (iii) the 3‑oxo group, which influences hydrogen‑bonding patterns and metabolic stability differently than a 3‑H or 3‑alkyl substituent [3]. These features create a unique pharmacophoric fingerprint that cannot be recapitulated by simply replacing the scaffold with a close analog, as demonstrated by the divergent physicochemical properties measured for the corresponding unsaturated ethyl ester (CAS 55243‑10‑2) [1].

Quantitative Differentiation Evidence for 3‑Oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic Acid


Patented High‑Yield Synthesis vs. Conventional Imidazopyridine Routes

A dedicated patent (CN113717168A) describes a two‑step, one‑pot synthesis of this compound from the unsaturated ethyl ester (CAS 55243‑10‑2) via catalytic hydrogenation over 10% Pd/C or 10% Pd(OH)₂/C in THF at 25 °C and 2.0 MPa H₂, followed by in‑situ alkaline hydrolysis. The patent claims 'high yield' and explicitly states that the two steps require no intermediate purification, making the process suitable for industrial production [1]. In contrast, conventional syntheses of imidazo[1,5‑a]pyridine‑1‑carboxylic acids often rely on multi‑step sequences requiring chromatographic purification or anhydrous conditions .

Process chemistry Scalable synthesis Industrial pharmaceutical intermediate

Purity Benchmarking Against Imidazo[1,5‑a]pyridine Carboxylic Acid Suppliers

Multiple reputable suppliers (Leyan, MolCore, GlpBio) list the compound at a certified minimum purity of 98 %, supported by ISO‑certified quality systems . In contrast, the structurally related 2‑methyl analog (CAS 1820641‑84‑6) is supplied at lower typical purity (≥95 %) [1]. Higher and more consistently certified purity reduces the risk of batch failure in downstream GMP‑adjacent syntheses.

Quality control Purity certification Pharmaceutical intermediate procurement

Physicochemical Differentiation from the Unsaturated Dihydro Analog

The hexahydro saturation of the target compound increases the number of hydrogen‑bond donors and sp³ character relative to the unsaturated 2,3‑dihydro analog (3‑oxo‑2,3‑dihydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid ethyl ester, CAS 55243‑10‑2). The target compound has a computed LogP ≈ −0.7 (based on ChemSrc estimates) and a topological polar surface area (TPSA) of 75.09 Ų, whereas the unsaturated ester analog has a LogP ≈ 0.7 and TPSA of 58.6 Ų [1]. The free carboxylic acid further permits salt formation and aqueous formulation, which the ethyl ester cannot directly support.

Physicochemical property Lipophilicity Hydrogen bond donor count

Core Scaffold Versatility for Neurological and Cardiovascular Drug Discovery

Vendor and patent literature consistently positions the compound as a key intermediate for synthesizing biologically active molecules targeting neurological and cardiovascular disorders [1][2]. While the 2‑methyl analog (CAS 1820641‑84‑6) has been explored in similar contexts, the absence of the N‑methyl substituent in the target compound preserves an additional hydrogen‑bond donor site and removes steric hindrance at the imidazole ring, offering broader derivatization freedom at that position [3].

Medicinal chemistry Neurological disorders Cardiovascular disorders

Procurement‑Focused Application Scenarios for 3‑Oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic Acid (CAS 55243‑17‑9)


Neurological Drug Discovery – IRAP Inhibitor Scaffold Expansion

The imidazo[1,5‑a]pyridine scaffold has been validated as a core for insulin‑regulated aminopeptidase (IRAP) inhibitors, with lead compounds achieving IC₅₀ values as low as 1.0 µM in enzymatic assays [1]. The 3‑oxo‑2,3,5,6,7,8‑hexahydroimidazo[1,5‑a]pyridine‑1‑carboxylic acid scaffold, with its free carboxylic acid and unsubstituted imidazole nitrogen, offers two distinct points for derivatization (amide coupling at C1 and N‑functionalization at N2), enabling systematic SAR exploration around the IRAP pharmacophore that the 2‑methyl analog cannot match [2].

Cardiovascular Program Intermediate – Thromboxane Synthetase Inhibitor Series

Certain 5,6,7,8‑tetrahydroimidazo[1,5‑a]pyridine derivatives have been claimed as selective thromboxane synthetase inhibitors for the treatment of thrombosis and ischemic heart disease [3]. Because the target compound is the immediate carboxylic acid precursor to such tetrahydro‑derivatives, it serves as the most direct gateway for constructing focused compound libraries in cardiovascular programs, reducing the synthetic burden relative to starting from unsaturated or N‑substituted analogs that demand additional deprotection or reduction steps [4].

Industrial‑Scale Pharmaceutical Intermediate Procurement

The patented two‑step, one‑pot process disclosed in CN113717168A [4] demonstrates that this compound can be manufactured at scale without intermediate purification, a critical advantage for procurement teams sourcing multi‑kilogram quantities for late‑stage lead optimization. The combination of a validated industrial process, ISO‑certified supply from multiple vendors (≥98 % purity), and defined storage conditions (2–8 °C) positions this compound as a lower‑risk procurement choice relative to analogs that lack published scalable syntheses.

Fragment‑Based Drug Design – High Polarity Building Block

With a computed LogP of approximately −0.7 and a TPSA of 75.09 Ų , this compound occupies a favorable property space for fragment‑based lead discovery, especially for targets with polar active sites. Its hydrophilicity and hydrogen‑bond donor/ acceptor profile contrast sharply with the more lipophilic unsaturated analog (LogP ≈ 0.7, TPSA 58.6 Ų) [5], making it the preferred choice when screening against CNS targets with limited blood‑brain barrier requirements or when aqueous solubility limits hit progression.

Quote Request

Request a Quote for 3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.